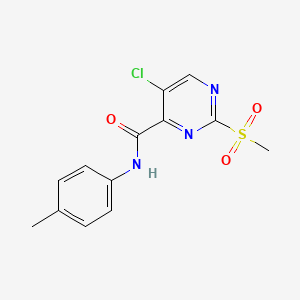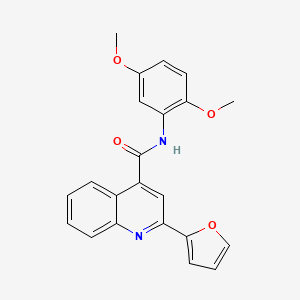![molecular formula C25H26N4O2S2 B11149565 5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-phenethyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11149565.png)
5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-phenethyl-2-thioxo-1,3-thiazolan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-phenethyl-2-thioxo-1,3-thiazolan-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[1,2-a]pyrimidine core, a thiazolanone ring, and an isobutylamino group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-phenethyl-2-thioxo-1,3-thiazolan-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through the condensation of appropriate aldehydes with aminopyrimidines under acidic conditions.
Introduction of the isobutylamino group: This step involves the nucleophilic substitution of a halogenated precursor with isobutylamine.
Formation of the thiazolanone ring: This can be synthesized by the cyclization of a thiourea derivative with a halogenated ketone.
Final coupling reaction: The final step involves the coupling of the pyrido[1,2-a]pyrimidine core with the thiazolanone ring under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-phenethyl-2-thioxo-1,3-thiazolan-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-phenethyl-2-thioxo-1,3-thiazolan-4-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-phenethyl-2-thioxo-1,3-thiazolan-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-phenethyl-2-thioxo-1,3-thiazolan-4-one: can be compared with other similar compounds, such as:
Pyrido[1,2-a]pyrimidine derivatives: These compounds share the pyrido[1,2-a]pyrimidine core but differ in their substituents.
Thiazolanone derivatives: These compounds have the thiazolanone ring but may have different substituents or additional functional groups.
Isobutylamino derivatives: Compounds with the isobutylamino group but different core structures.
The uniqueness of This compound lies in its combination of these structural features, which may confer unique biological or chemical properties.
Properties
Molecular Formula |
C25H26N4O2S2 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(5Z)-5-[[9-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H26N4O2S2/c1-16(2)15-26-21-19(23(30)28-12-7-8-17(3)22(28)27-21)14-20-24(31)29(25(32)33-20)13-11-18-9-5-4-6-10-18/h4-10,12,14,16,26H,11,13,15H2,1-3H3/b20-14- |
InChI Key |
SGCHVHHJVDQLDU-ZHZULCJRSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)NCC(C)C |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(2-pyridyl)ethyl]-3-piperidinecarboxamide](/img/structure/B11149483.png)
![6-{[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid](/img/structure/B11149492.png)
![ethyl 3-[4,8-dimethyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B11149498.png)
![3-{4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B11149511.png)
![(2E)-2-[(4-methylphenyl)sulfonyl]-3-[2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11149513.png)
![5-[(2-bromo-4-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B11149514.png)
![5-{(Z)-1-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-piperidino-1,3-thiazol-4-one](/img/structure/B11149525.png)

![5-[(4-bromobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11149536.png)
![7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B11149550.png)
![N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11149551.png)
![11-chloro-3-(2-chlorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11149571.png)

![2-phenyl-6-(pyridin-4-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B11149576.png)
